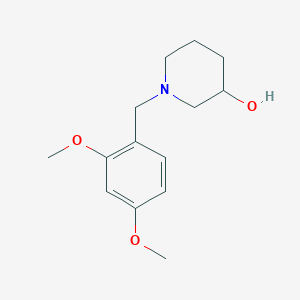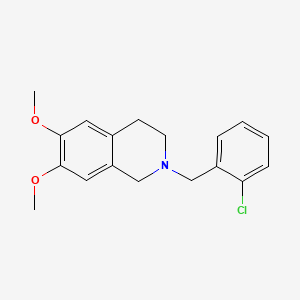![molecular formula C19H20F3NO2 B3836022 6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3836022.png)
6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline
説明
6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed to act as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This activation of dopamine receptors may lead to increased dopamine release and subsequent improvements in neurological function.
Biochemical and Physiological Effects:
Studies have shown that 6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline has a number of interesting biochemical and physiological effects. For example, it has been found to increase dopamine release in the brain, which may lead to improvements in motor function. Additionally, this compound has been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
One advantage of using 6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its high affinity for dopamine receptors. This makes it a useful tool for studying the role of dopamine receptors in neurological function. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are a number of potential future directions for research on 6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use as a treatment for Parkinson's disease. Further studies are needed to determine the efficacy and safety of this compound for this indication. Additionally, this compound may have potential as a tool for studying the role of dopamine receptors in other neurological disorders, such as schizophrenia and addiction. Finally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective treatments for neurological disorders.
科学的研究の応用
6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in scientific research. One area of interest is its potential use as a ligand for dopamine receptors. This compound has been found to have a high affinity for dopamine receptors, making it a promising candidate for further investigation as a potential treatment for neurological disorders such as Parkinson's disease.
特性
IUPAC Name |
6,7-dimethoxy-2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2/c1-24-17-9-13-7-8-23(12-15(13)10-18(17)25-2)11-14-5-3-4-6-16(14)19(20,21)22/h3-6,9-10H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSIEIKAGTZPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




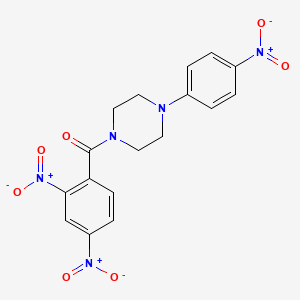
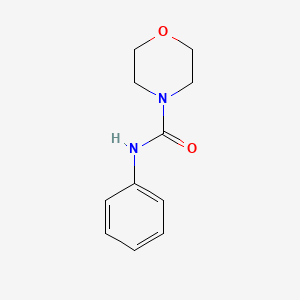
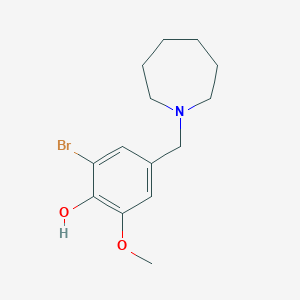
![1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinol](/img/structure/B3836015.png)
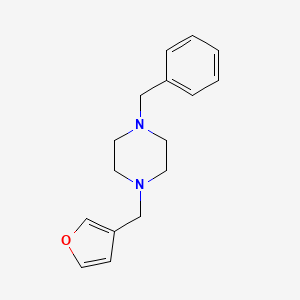
![1H-indole-2,3-dione 3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylhydrazone)](/img/structure/B3836034.png)

![2-hydroxy-5-[(3,4,5-trimethoxybenzoyl)amino]benzoic acid](/img/structure/B3836045.png)
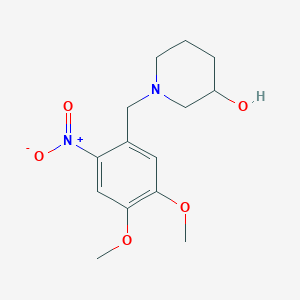
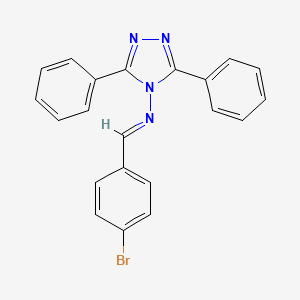
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B3836058.png)
